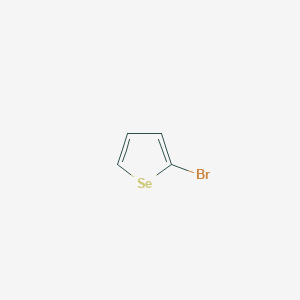

2-Bromoselenophene

Description

Properties

IUPAC Name |

2-bromoselenophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrSe/c5-4-2-1-3-6-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDUCRPAYDEXEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[Se]C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00162839 | |

| Record name | 2-Bromoselenophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449-68-9 | |

| Record name | 2-Bromoselenophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001449689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromoselenophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromoselenophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromoselenophene and Its Derivatives

Direct Bromination Approaches for 2-Bromoselenophene Synthesis

Direct bromination is the most straightforward method for synthesizing this compound, leveraging the inherent reactivity of the selenophene (B38918) ring.

Selenophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution. The reaction favors substitution at the α-position (C2) over the β-position (C3) due to the superior resonance stabilization of the cationic intermediate (σ-complex) formed during the reaction. thieme-connect.de Direct halogenation with elemental bromine (Br₂) typically yields this compound as the primary product. thieme-connect.de Under more forcing conditions, substitution can also occur at the second α-position to yield 2,5-dibromoselenophene (B172953). thieme-connect.de The reactivity of the selenophene ring is such that electrophilic substitution at the C5 position of a 2-substituted selenophene is common, regardless of the electronic nature of the initial substituent. thieme-connect.de

N-Bromosuccinimide (NBS) is a convenient and widely used reagent for the bromination of aromatic and heteroaromatic compounds. masterorganicchemistry.com It serves as a source of an electrophilic bromine atom, or under radical conditions, can provide a low concentration of molecular bromine. masterorganicchemistry.com For the synthesis of bromoselenophenes, NBS offers a milder alternative to liquid bromine.

When 3-methylselenophene (B3056960) is treated with NBS, the reaction exclusively produces 2-bromo-3-methylselenophene, highlighting the strong preference for substitution at the vacant α-position. tandfonline.com Similarly, the bromination of 2-arylselenophenes with NBS in a solvent like dimethylformamide (DMF) selectively occurs at the C5-position, affording 2-aryl-5-bromoselenophenes in high yields. beilstein-journals.orgd-nb.info This sequential process, starting from selenophene, allows for the synthesis of unsymmetrically 2,5-disubstituted selenophenes. beilstein-journals.orgnih.gov

Table 1: NBS-Mediated Bromination of Selenophene Derivatives

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |

| 2-Arylselenophene | N-Bromosuccinimide (NBS) | DMF | 0 °C to RT, 20 h | 5-Bromo-2-arylselenophene | 84–90% | beilstein-journals.org |

| 3-Methylselenophene | N-Bromosuccinimide (NBS) | Benzene or CCl₄ | Reflux | 2-Bromo-3-methylselenophene | Main Product | tandfonline.com |

Copper-Catalyzed Synthetic Routes to Brominated Selenophenes

Transition metal catalysis, particularly with copper, has enabled novel synthetic pathways to brominated selenophenes that are not accessible through direct bromination. These methods often involve intramolecular cyclization reactions.

Zeni and coworkers reported a copper-catalyzed reaction of gem-dibromovinyl selenides to prepare 2-bromo-benzo[b]selenophenes. chim.it The optimal conditions involved using copper(I) bromide (CuBr) as the catalyst in nitromethane (B149229) at 100 °C, which furnished the fused brominated selenophenes in good to excellent yields. chim.it

More central to the synthesis of monocyclic bromoselenophenes is the copper(II) bromide-mediated electrophilic cyclization of functionalized acyclic precursors. The reaction of butylselanyl propargyl alcohols with CuBr₂ leads to the formation of 3-bromoselenophenes in good yields. researchgate.netacs.orgnih.gov This method is significant because other brominating agents like elemental bromine and NBS fail to induce the cyclization. acs.orgnih.gov Similarly, the intramolecular 5-endo-dig cyclization of (Z)-selenoenynes can be mediated by CuBr₂ at room temperature to afford the corresponding 3-bromoselenophene (B15232817) derivatives. nih.govresearchgate.netresearchgate.net

Table 2: Copper-Catalyzed Synthesis of Brominated Selenophenes

| Starting Material | Catalyst/Reagent | Solvent | Conditions | Product Type | Yield | Reference |

| gem-Dibromovinyl selenides | CuBr (20 mol%) | Nitromethane | 100 °C, 8 h | 2-Bromo-benzo[b]selenophene | Good to Excellent | chim.it |

| Butylselanyl propargyl alcohols | Copper(II) bromide (CuBr₂) | Not specified | Not specified | 3-Bromoselenophene | Good | acs.orgnih.gov |

| (Z)-Selenoenynes | Copper(II) bromide (CuBr₂) | THF | Room Temp | 3-Bromoselenophene | Satisfactory | nih.govresearchgate.net |

Regioselective Synthesis of Brominated Selenophene Isomers

Accessing specific isomers of bromoselenophene, particularly those brominated at the β-positions (C3 or C4), requires specialized regioselective synthetic strategies, as direct bromination overwhelmingly favors the α-positions.

The regioselective synthesis of 3-bromoselenophenes can be achieved through the electrophilic cyclization of carefully designed acyclic precursors. As mentioned previously, the reaction of butylselanyl propargyl alcohols with copper(II) bromide provides a reliable route to 3-bromoselenophenes. acs.orgnih.gov In this transformation, the copper(II) bromide acts as the source of the electrophilic bromine that initiates the cyclization cascade, leading to the formation of the selenophene ring with a bromine atom specifically at the C3 position. researchgate.netacs.org This approach circumvents the electronic preference of the pre-formed selenophene ring, allowing for the installation of a bromine atom at a less reactive position. The reaction tolerates a variety of functional groups on the aromatic rings of the starting material. acs.orgnih.gov

The synthesis of 4-bromo and 5-bromo-selenophenes relies on directing the electrophilic bromination by using pre-existing substituents on the selenophene ring.

5-Bromoselenophenes: As established, the bromination of a 2-substituted selenophene with a reagent like NBS typically directs the incoming bromine to the vacant C5 position. thieme-connect.debeilstein-journals.org For instance, 2-arylselenophenes are readily brominated at the C5 position in high yields. beilstein-journals.orgd-nb.info This C5-bromination is a key step in the sequential synthesis of unsymmetrically 2,5-di(hetero)arylated selenophenes. nih.gov

4-Bromoselenophenes: Accessing the 4-bromo isomer is more challenging and requires a specific substitution pattern on the starting selenophene. A notable example is the bromination of 3-benzyl-2,5-diphenylselenophene. When this substrate is treated with molecular bromine (Br₂), the reaction provides the corresponding 3-benzyl-4-bromo-2,5-diphenylselenophene in high yield. rsc.org In this case, the existing substituents at positions 2, 3, and 5 effectively block the other positions, directing the bromination to the only available C4 position. This demonstrates how steric and electronic factors from multiple substituents can be harnessed to achieve highly regioselective β-bromination.

Preparation of Functionalized this compound Precursors

The synthesis of functionalized 2-bromoselenophenes is crucial for their application as building blocks in materials science and medicinal chemistry. Carboxylic acid and ester functionalities are particularly important as they allow for a wide range of subsequent chemical transformations.

A key precursor, this compound-3-carboxylic acid, can be prepared from selenophene-3-carboxylic acid through a directed ortho-metalation-bromination sequence. This method involves the deprotonation of the carbon at the 2-position, which is adjacent to the carboxylic acid group, followed by quenching the resulting lithiated species with an electrophilic bromine source.

A specific laboratory procedure involves dissolving selenophene-3-carboxylic acid in an anhydrous solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen). rsc.org The solution is cooled to a low temperature, typically -78 °C, before the dropwise addition of a strong base, such as n-butyllithium (nBuLi). rsc.org The use of approximately two equivalents of the base is necessary to deprotonate both the carboxylic acid proton and the proton at the 2-position of the selenophene ring. After a period of stirring to ensure complete metalation, elemental bromine (Br₂) is added dropwise to the reaction mixture. rsc.org The reaction is then quenched with an aqueous acid, such as 1 M hydrochloric acid (HCl), to neutralize the mixture and protonate the carboxylate. rsc.org The final product is typically isolated through extraction with an organic solvent like diethyl ether, followed by purification. rsc.org

Table 1: Reaction Parameters for the Synthesis of this compound-3-carboxylic Acid

Esterification is a fundamental reaction that converts carboxylic acids into esters. byjus.com This transformation is generally achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. physicsandmathstutor.comchemguide.co.uk However, for substrates like this compound-3-carboxylic acid, alternative methods are often employed to avoid harsh acidic conditions that might affect the sensitive selenophene ring.

One effective method involves the reaction of the carboxylic acid with an alkyl halide in the presence of a base. rsc.org For instance, 2-ethylhexyl this compound-3-carboxylate can be synthesized from this compound-3-carboxylic acid. rsc.org In this procedure, the carboxylic acid is dissolved in a polar aprotic solvent like dimethylformamide (DMF), and a base such as potassium carbonate (K₂CO₃) is added. rsc.org The mixture is heated to facilitate the formation of the carboxylate salt. Subsequently, an alkylating agent, 2-ethylhexyl bromide, is added, and the reaction is stirred at an elevated temperature to drive the formation of the ester. rsc.org After cooling, the product is isolated by quenching the reaction with water and extracting with an organic solvent. rsc.org

Other common esterification methods include using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). rsc.orgorgsyn.org These conditions are mild and typically carried out at room temperature in aprotic solvents. orgsyn.org

Table 2: Reagents for the Esterification of this compound-3-carboxylic Acid

Reactivity and Mechanistic Studies of 2 Bromoselenophene in Organic Transformations

Transition-Metal-Catalyzed Cross-Coupling Reactions

2-Bromoselenophene is a versatile substrate in transition-metal-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions have been instrumental in the synthesis of a wide array of functionalized selenophene (B38918) derivatives.

Palladium-catalyzed direct heteroarylation has emerged as a potent strategy for the synthesis of bi(hetero)aryls, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized organometallic reagents. beilstein-journals.org The direct C-H bond activation of heteroarenes with this compound provides a direct route to 2-heteroarylated selenophenes. beilstein-journals.orgd-nb.info

The success of the palladium-catalyzed direct heteroarylation of this compound is highly dependent on the nature of the heteroaryl coupling partner. beilstein-journals.orgd-nb.info Research has shown that only the most reactive heteroarenes can be effectively coupled with this compound to produce 2-heteroarylated selenophenes in high yields. beilstein-journals.orgscience.gov

Specifically, the C2-heteroarylation of this compound proceeds efficiently with heteroarenes containing C-H bonds with low Gibbs free energies of activation. beilstein-journals.org Thiazole (B1198619) derivatives, such as 2-ethyl-4-methylthiazole (B98465) and 2-isopropyl-4-methylthiazole, have been successfully coupled with this compound, affording the desired products in good to excellent yields. beilstein-journals.orgbeilstein-journals.org Similarly, imidazo[1,2-a]pyridine, which possesses a highly reactive C-H bond at the C3-position, reacts with this compound to give the corresponding product in high yield. beilstein-journals.orgd-nb.infochim.it

In contrast, the reaction of this compound with less reactive heteroarenes like thiophene (B33073) and pyrrole (B145914) derivatives results in low yields of the desired coupling products. beilstein-journals.orgd-nb.info For instance, the reaction with 2-pentylthiophene (B1218760) and 1-phenylpyrrole (B1663985) gave the corresponding 2-heteroarylated selenophenes in low yields. beilstein-journals.org This limitation is attributed to the higher activation energies required for the C-H bond activation of these less reactive heteroarenes, which can lead to the formation of selenophene oligomers as side products. beilstein-journals.org

| Heteroarene | Product | Yield (%) |

|---|---|---|

| 2-Isopropyl-4-methylthiazole | 2-Isopropyl-4-methyl-5-(selenophen-2-yl)thiazole | 82 |

| 2-Ethyl-4-methylthiazole | 2-Ethyl-4-methyl-5-(selenophen-2-yl)thiazole | 80 |

| Imidazo[1,2-a]pyridine | 3-(Selenophen-2-yl)imidazo[1,2-a]pyridine | 81 |

| 2-Pentylthiophene | 2-Pentyl-5-(selenophen-2-yl)thiophene | 32 |

| 1-Phenylpyrrole | 1-Phenyl-2-(selenophen-2-yl)pyrrole | 15 |

The outcome of the palladium-catalyzed direct heteroarylation of this compound is significantly influenced by the reaction conditions, including temperature, the choice of catalyst, and the base employed. beilstein-journals.orgd-nb.info

Temperature: The reaction temperature plays a crucial role in determining the yield of the desired product. For the coupling of this compound with 2-ethyl-4-methylthiazole, a reaction temperature of 90 °C was found to be optimal, providing a higher yield compared to reactions conducted at 110 °C or 130 °C. d-nb.info At elevated temperatures, the formation of selenophene oligomers as side-products becomes more pronounced, leading to a decrease in the yield of the desired heteroarylated product. d-nb.info

Catalyst: The choice of the palladium catalyst also affects the reaction efficiency. While palladium(II) acetate (B1210297) (Pd(OAc)₂) has been shown to be an effective catalyst, other palladium sources such as palladium(II) chloride (PdCl₂) and [PdCl(C₃H₅)(dppb)] have been reported to give lower yields of the coupling product. d-nb.info

Base: The base used in the reaction is another critical parameter. Potassium acetate (KOAc) has been identified as an effective and inexpensive base for this transformation. beilstein-journals.orgd-nb.info Other bases, including potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), cesium acetate (CsOAc), and sodium acetate (NaOAc), have been found to be less effective, resulting in lower product yields. d-nb.info

| Entry | Catalyst | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(OAc)₂ | KOAc | 130 | 55 |

| 2 | Pd(OAc)₂ | KOAc | 110 | 64 |

| 3 | Pd(OAc)₂ | KOAc | 90 | 80 |

| 4 | PdCl₂ | KOAc | 90 | <10 |

| 5 | PdCl(C₃H₅)(dppb) | KOAc | 90 | <10 |

| 6 | Pd(OAc)₂ | K₂CO₃ | 90 | 30 |

| 7 | Pd(OAc)₂ | Cs₂CO₃ | 90 | 25 |

The Suzuki-Miyaura cross-coupling reaction is a widely utilized and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. acs.orgtcichemicals.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. tcichemicals.comlibretexts.org 2-Haloselenophenes, including this compound, have been successfully employed as substrates in Suzuki-Miyaura couplings to prepare 2-arylselenophenes. acs.orgresearchgate.netnih.gov

The reaction of 2-haloselenophenes with various arylboronic acids, catalyzed by a palladium salt such as Pd(OAc)₂, proceeds under mild conditions to afford 2-arylselenophenes in good yields. acs.orgresearchgate.net The reaction is compatible with arylboronic acids bearing both electron-donating and electron-withdrawing substituents. acs.orgresearchgate.net For instance, the coupling of 2-iodoselenophene (B3051997) with a range of arylboronic acids in the presence of Pd(OAc)₂ and potassium carbonate in aqueous dimethoxyethane (DME) has been shown to be an effective method for the synthesis of 2-arylselenophenes. acs.org

Besides the Suzuki-Miyaura reaction, other transition-metal-catalyzed cross-coupling reactions such as Kumada, Negishi, and Stille couplings have also been employed for the functionalization of selenophene rings. beilstein-journals.org

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. While less common for selenophenes compared to other coupling methods, it represents a potential route for introducing alkyl or aryl groups onto the selenophene core. beilstein-journals.org

The Negishi coupling utilizes an organozinc reagent as the coupling partner for an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and has been applied to the synthesis of substituted 2,2'-bipyridines from 2-bromo- or 2-chloropyridines. organic-chemistry.org A copper-free coupling of this compound with propargyl alcohol has been reported, suggesting the applicability of Negishi-type conditions. ntu.edu.sg

The Stille coupling employs an organotin reagent to couple with an organic halide in the presence of a palladium catalyst. This method has been used for the preparation of (hetero)arylated selenophenes. beilstein-journals.org

The Sonogashira cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes. researchgate.net This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst, has been successfully applied to brominated selenophenes for the synthesis of alkynylselenophenes. mdpi.comresearchgate.net

For example, mono-, di-, and tetraalkynylated selenophenes have been prepared through site-selective Sonogashira reactions of tetrabromoselenophene. researchgate.net The reaction shows good substrate scope, with aryl-, alkyl-, and trimethylsilylacetylenes being suitable coupling partners. researchgate.net The initial reaction occurs regioselectively at the C-2 and C-5 positions of the selenophene ring. researchgate.net Furthermore, a procedure for the Sonogashira coupling of 2-haloselenophenes with terminal alkynes catalyzed by PdCl₂(PPh₃)₂ in the absence of a co-catalyst has been established to produce (2-alkynyl)-selenophenes in good yields. researchgate.net

Copper-Catalyzed Cross-Coupling Approaches

Copper-catalyzed cross-coupling reactions represent a significant strategy in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The classic Ullmann reaction, which involves the copper-mediated coupling of two aryl halides to form a biaryl, has been a cornerstone of this field. byjus.comwikipedia.orgvedantu.com The mechanism typically involves the formation of an active copper(I) species from metallic copper at high temperatures, which then undergoes oxidative addition with an aryl halide. byjus.comorganic-chemistry.org A subsequent reaction with another aryl halide molecule and reductive elimination leads to the formation of the new C-C bond. byjus.comorganic-chemistry.org While effective, traditional Ullmann conditions are often harsh, requiring high temperatures and sometimes leading to low yields, which has led to the preference for palladium-catalyzed alternatives in some cases. byjus.comwikipedia.orgvedantu.com

Modern advancements have introduced milder and more efficient copper-catalyzed coupling protocols. These "Ullmann-type" reactions encompass a broader range of nucleophilic aromatic substitutions, including the formation of C-N, C-O, C-S, and C-Se bonds. organic-chemistry.orgbenthamscience.combeilstein-journals.orgsioc-journal.cnnih.govrsc.orgbeilstein-journals.org The use of ligands, such as β-diketones, has been shown to facilitate these couplings at room temperature, expanding the substrate scope and functional group tolerance. nih.gov

In the context of this compound, copper catalysis has been employed for various transformations. For instance, the synthesis of 2-alkynylbenzo[b]selenophenes has been achieved through a cooperative palladium/copper-catalyzed system. chim.it In this one-pot procedure, 2-bromoselenophenes are generated in situ and subsequently coupled with propargyl alcohols. mdpi.com Furthermore, copper(I)-catalyzed annulation of vinyl selenides provides a route to 2-arylselanylbenzo[b]selenophene derivatives. chim.it The synthesis of unsymmetrical diaryl selenides has also been reported through a copper-catalyzed reaction involving aryl halides, arylboronic acids, and selenium powder. nih.gov These examples highlight the utility of copper catalysis in functionalizing selenophene scaffolds, often with high efficiency and under relatively mild conditions.

C-H Bond Activation Methodologies Involving this compound

Palladium-Catalyzed Direct Arylation of Unactivated Selenophenes for Brominated Product Formation

Palladium-catalyzed direct C-H bond activation has emerged as a powerful tool for the synthesis of (hetero)aryl-substituted selenophenes, offering an atom-economical alternative to traditional cross-coupling methods that require pre-functionalized starting materials. mdpi.comd-nb.infonih.govmdpi.combeilstein-journals.org This methodology allows for the direct formation of C-C bonds between selenophenes and aryl halides.

Research has demonstrated that the direct arylation of unactivated selenophenes with aryl halides can be achieved with high regioselectivity, favoring substitution at the C2-position. researchgate.netnih.govacs.orgresearchgate.net An efficient protocol for the regioselective formation of 2-aryl- or 2,5-diarylselenophenes involves the use of a palladium catalyst. nih.govacs.org The reaction of this compound with various heteroarenes has been investigated, revealing that only highly reactive heteroarenes lead to the formation of 2-heteroarylated selenophenes. d-nb.infonih.govbeilstein-journals.orgresearchgate.net In contrast, 2,5-dibromoselenophene (B172953) readily undergoes diheteroarylation with a broader range of heterocycles, including thiazole and thiophene derivatives, to produce 2,5-di(heteroarylated) selenophenes in high yields. d-nb.infonih.govbeilstein-journals.org

The proposed mechanism for these reactions typically involves the oxidative addition of the bromoselenophene to a Pd(0) species, followed by a concerted metalation-deprotonation (CMD) step with the heteroarene. nih.govnih.govacs.org Reductive elimination then affords the desired arylated selenophene and regenerates the active Pd(0) catalyst. nih.gov The reaction conditions, including the choice of catalyst, base, and additives, play a crucial role in the efficiency and outcome of the reaction. For instance, a combination of Pd(OAc)₂, PPh₃, K₂CO₃, and PivOH in DMF has been found to be effective for the direct arylation of selenophene with aryl bromides and iodides. researchgate.net

This direct arylation strategy has been successfully applied to synthesize unsymmetrical 2,5-di(hetero)arylated selenophene derivatives through a sequential process of C2 heteroarylation, bromination, and subsequent C5 arylation. d-nb.infonih.govbeilstein-journals.org

Regioselective Functionalization of 2-Arylselenophenes with Retention of Bromine Substituents

The regioselective functionalization of 2-arylselenophenes while preserving a bromine substituent is a key strategy for the synthesis of more complex and unsymmetrical di-substituted selenophenes. This approach allows for sequential cross-coupling reactions, where the bromine atom can be used as a handle for further transformations.

One common method involves the initial synthesis of a 2-arylselenophene, which can then be selectively brominated at the 5-position. For example, 2-arylselenophenes can be treated with N-bromosuccinimide (NBS) in a solvent like DMF at 0 °C to afford the corresponding 5-bromo-2-arylselenophenes. researchgate.net This brominated intermediate can then undergo a second, different palladium-catalyzed cross-coupling reaction at the C5-position. This sequential approach, involving catalytic C2 heteroarylation, followed by bromination, and then catalytic C5 arylation, has been successfully employed to create unsymmetrical 2,5-di(hetero)arylated selenophene derivatives. d-nb.infonih.gov

The ability to perform these reactions regioselectively is crucial. The initial direct arylation typically occurs at the most reactive C2 position of the selenophene ring. researchgate.netnih.govacs.org Subsequent bromination then proceeds at the remaining activated C5 position. The stability of the C-Br bond under the conditions of the second coupling reaction is essential for the success of this strategy. This method provides a versatile route to a wide range of substituted selenophenes that would be difficult to access through other synthetic pathways.

Lithiation and Subsequent Functionalization of this compound

Lithiation of this compound is a fundamental and versatile strategy for the introduction of various functional groups onto the selenophene ring. ontosight.ai This process involves the replacement of the bromine atom with a lithium atom, generating a highly reactive organolithium intermediate. mt.com This intermediate can then be reacted with a wide range of electrophiles to create new carbon-carbon or carbon-heteroatom bonds. baranlab.org

The lithiation of this compound is typically achieved by treatment with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). harvard.edu The resulting 2-lithioselenophene is a powerful nucleophile that can readily attack various electrophilic species.

For example, reaction of the 2-lithioselenophene intermediate with aldehydes or ketones yields secondary or tertiary alcohols, respectively. Carboxylation with carbon dioxide (CO₂) produces selenophene-2-carboxylic acid. Other electrophiles that can be used include alkyl halides, silyl (B83357) halides, and other organometallic reagents. This methodology provides a straightforward and efficient route to a diverse array of 2-substituted selenophene derivatives, which can serve as important building blocks in the synthesis of more complex molecules for materials science and medicinal chemistry applications. mdpi.comnih.gov

Cyclization Reactions and Annulation Strategies Utilizing this compound Precursors

Selenobromination and Electrophilic Ring Closure Mechanisms

Electrophilic cyclization reactions are a powerful tool for the synthesis of selenophene derivatives from acyclic precursors. mdpi.comnih.gov These reactions often involve the intramolecular attack of a selenium atom onto a π-system, such as an alkyne or an alkene, triggered by an electrophile.

One such strategy is selenobromination, where a bromine source acts as the electrophile. For instance, the cyclization of homopropargyl selenides can be mediated by copper(II) bromide (CuBr₂) to selectively produce 3-bromoselenophenes. researchgate.net The reaction conditions, including the solvent and temperature, can influence the outcome, with the potential to form 4-bromo-2,3-dihydroselenophenes under milder conditions. researchgate.net The mechanism likely involves the coordination of the copper(II) salt to the alkyne, followed by intramolecular nucleophilic attack by the selenium atom.

In a related approach, the electrophilic cyclization of selenoenynes can be promoted by iodine (I₂). nih.govrsc.org This reaction proceeds through the formation of an iodonium (B1229267) intermediate from the alkyne, which then undergoes a regioselective 5-endo-dig intramolecular attack by the selenium atom. rsc.org The resulting intermediate can then be trapped by a nucleophile to afford functionalized 3-iodoselenophenes. rsc.org The choice of the selenium-containing precursor is crucial; for example, butylselanyl propargyl alcohols have been successfully cyclized using iodine, whereas other bromine sources like elemental bromine or N-bromosuccinimide were found to be ineffective. researchgate.net However, using copper(II) bromide as the bromine source did yield the corresponding 3-bromoselenophenes. researchgate.netresearchgate.net

These electrophilic ring closure strategies provide access to a variety of substituted selenophenes, often with high regioselectivity, by carefully controlling the reaction conditions and the nature of the electrophile and the selenium-containing starting material. acs.orgresearchgate.net

Spectroscopic Characterization Techniques Applied to this compound and its Derivatives

Spectroscopic analysis is fundamental to the empirical study of this compound, providing definitive evidence for its structural and electronic nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural determination of this compound. Analysis of ¹H, ¹³C, and ⁷⁷Se NMR spectra allows for the unambiguous assignment of the molecule's atomic connectivity and chemical environment.

In the ¹H NMR spectrum, the protons on the selenophene ring exhibit characteristic chemical shifts and coupling constants that are sensitive to the presence of the bromine substituent. The distinct electronic environment of each proton results in separate resonance signals. Similarly, the ¹³C NMR spectrum provides signals for each unique carbon atom in the ring, with the carbon atom bonded to the bromine atom showing a characteristic shift due to the halogen's electronegativity.

⁷⁷Se NMR spectroscopy offers direct insight into the electronic environment of the selenium heteroatom. nih.govhuji.ac.il The chemical shift of the ⁷⁷Se nucleus is highly sensitive to the nature of the substituents on the selenophene ring. researchgate.netorganicchemistrydata.org For selenophenes in general, ⁷⁷Se chemical shifts are reported relative to a standard such as dimethyl selenide (B1212193) (Me₂Se). organicchemistrydata.orgnorthwestern.edu The coupling constants between ⁷⁷Se and adjacent ¹H or ¹³C nuclei can also provide valuable structural information. huji.ac.il

Table 1: Representative NMR Data for Substituted Selenophenes (Note: Specific data for this compound was not available in the searched literature. This table presents typical data for related compounds to illustrate the technique.)

| Nucleus | Chemical Shift Range (ppm) | Typical Coupling Constants (Hz) |

|---|---|---|

| ¹H | 6.5 - 8.5 | J(H,H) = 3-6 |

| ¹³C | 110 - 140 | J(C,H) = 160-190 |

| ⁷⁷Se | 500 - 800 | J(Se,H) = 40-50 |

High-Resolution Mass Spectrometry (HRMS) for Compound Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise mass determination of this compound, which in turn confirms its elemental composition. HRMS can distinguish between ions with very similar mass-to-charge ratios (m/z), providing a level of accuracy that is essential for unambiguous compound identification.

The mass spectrum of this compound is characterized by a distinctive isotopic pattern for the molecular ion peak. This pattern arises from the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and selenium isotopes (with ⁸⁰Se being the most abundant). This results in a cluster of peaks for the molecular ion, with the relative intensities of the peaks corresponding to the isotopic abundances. The presence of this characteristic M, M+2, etc., pattern is a strong indicator of a bromine and selenium-containing compound.

Fragmentation patterns observed in the mass spectrum provide further structural information. The molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragment ions can help to piece together the structure of the original molecule.

Table 2: Isotopic Abundance and Mass Data for Bromine and Selenium

| Isotope | Natural Abundance (%) | Exact Mass (amu) |

|---|---|---|

| ⁷⁹Br | 50.69 | 78.9183371 |

| ⁸¹Br | 49.31 | 80.9162906 |

| ⁷⁶Se | 9.37 | 75.9192136 |

| ⁷⁷Se | 7.63 | 76.9199140 |

| ⁷⁸Se | 23.77 | 77.9173091 |

| ⁸⁰Se | 49.61 | 79.9165213 |

| ⁸²Se | 8.73 | 81.9166994 |

Quantum Chemical Calculations for Understanding Reactivity and Electronic Properties

Quantum chemical calculations provide a theoretical framework for understanding the intrinsic properties of this compound at the molecular level.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to predict the equilibrium geometry and electronic structure of molecules like this compound. Geometry optimization calculations using DFT can accurately determine bond lengths, bond angles, and dihedral angles of the molecule in its ground state. These calculated parameters can then be compared with experimental data, if available, to validate the computational model.

DFT calculations also provide valuable information about the electronic properties of this compound. The distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential can all be calculated. These electronic parameters are crucial for understanding the molecule's reactivity, stability, and potential for use in electronic materials.

Table 3: Representative DFT-Calculated Geometrical Parameters for a Substituted Five-Membered Heterocycle (Note: Specific DFT data for this compound was not found. This table illustrates the type of data obtained from such calculations.)

| Parameter | Value |

|---|---|

| C-Se Bond Length (Å) | ~1.85 |

| C-Br Bond Length (Å) | ~1.88 |

| C-C Bond Length (Å) | ~1.37 - 1.42 |

| C-Se-C Bond Angle (°) | ~88 |

| Se-C-C Bond Angle (°) | ~112 |

Analysis of Torsional Potential Energy Scans for Selenophene-Based Systems

For derivatives of this compound with substituents that can rotate, torsional potential energy scans are performed to understand the conformational preferences and rotational barriers. A torsional scan involves systematically changing a specific dihedral angle in the molecule and calculating the energy at each step, while allowing the rest of the molecule to relax.

The resulting potential energy surface maps the energy of the molecule as a function of the dihedral angle. qcware.comchemrxiv.org From this map, the lowest energy conformations (stable isomers) and the transition states (energy barriers) between them can be identified. This information is critical for understanding the dynamic behavior of the molecule and how its shape influences its properties and reactivity. For a molecule like this compound itself, which is planar and rigid, this analysis is less relevant unless it is part of a larger, more flexible system.

Investigation of Gibbs Free Energies of Activation for Reaction Pathways

Computational chemistry can be used to investigate the mechanisms of chemical reactions involving this compound. By calculating the Gibbs free energy of activation (ΔG‡), the feasibility and rate of a particular reaction pathway can be predicted. nih.gov

The Gibbs free energy of activation represents the energy barrier that must be overcome for reactants to be converted into products. researchgate.net To calculate ΔG‡, the structures of the reactants, transition state, and products are optimized, and their free energies are computed. The transition state is a high-energy, transient species that exists at the peak of the reaction energy profile.

By comparing the ΔG‡ values for different possible reaction pathways, the most likely mechanism can be identified. For example, in a nucleophilic substitution reaction, calculations can help determine whether the reaction proceeds through an SN1 or SN2-type mechanism by comparing the activation energies of the respective transition states. This understanding of reaction energetics is crucial for designing new synthetic routes and predicting the outcome of chemical transformations.

Theoretical Prediction of Optoelectronic Properties in Conjugated Selenophene Systems

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are pivotal in predicting the optoelectronic characteristics of conjugated materials. These methods allow for the calculation of fundamental electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the resulting HOMO-LUMO gap, and absorption spectra. Such predictions are crucial for the rational design of novel organic semiconductors.

While specific theoretical studies on conjugated systems exclusively incorporating this compound are not extensively available in the public domain, the principles of computational analysis can be illustrated by examining related selenophene and thiophene-based copolymers. These studies provide a framework for understanding how theoretical predictions elucidate structure-property relationships.

General Principles from Related Systems

In the computational study of conjugated polymers, the choice of DFT functional and basis set is critical for achieving results that correlate well with experimental data. For instance, in studies of thiophene-phenylene copolymers, various functionals like B3LYP and B3PW91 with a 6-31G* basis set have been used to predict molecular geometries, electronic structures, and torsional potentials. researchgate.net These calculations reveal how substitutions on the polymer backbone can alter the conformation and, consequently, the electronic properties. researchgate.net

For donor-acceptor copolymers, theoretical investigations help in understanding the impact of different donor and acceptor units on the electronic energy levels and band gap. For example, the replacement of a sulfur atom with a selenium atom in the acceptor unit of a benzothiadiazole-based copolymer was shown through both experimental and theoretical means to red-shift the absorption spectra. rsc.org This is a common effect attributed to the heavier selenium atom influencing the electronic structure.

Predicting Key Optoelectronic Parameters

The HOMO and LUMO energy levels are fundamental parameters that determine the potential for charge injection and transport in an organic electronic device. The HOMO-LUMO gap is a key indicator of the material's intrinsic optical and electronic properties, including its color and conductivity. Theoretical calculations can predict these values for hypothetical molecules before their synthesis.

For example, in a study of PVK-F8T2 copolymers, DFT calculations were used to determine the HOMO and LUMO energies in both the ground and excited states, providing insight into the charge injection barriers. mdpi.com

Simulating Absorption Spectra

TD-DFT is a powerful tool for simulating the UV-visible absorption spectra of molecules. It provides information about the energies of electronic transitions and their corresponding oscillator strengths. In a study of a conjugated polymer with configurational isomerism, TD-DFT calculations helped to attribute specific absorption bands to transitions between different molecular orbitals and to understand the spectral shifts observed upon photoisomerization. nih.gov

The table below illustrates the type of data that can be generated from such theoretical studies, here showing a hypothetical comparison for a series of oligomers where 'n' represents the number of repeating units.

| Oligomer (n) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | λmax (nm) |

| 1 | -5.50 | -2.00 | 3.50 | 354 |

| 2 | -5.35 | -2.15 | 3.20 | 387 |

| 3 | -5.28 | -2.22 | 3.06 | 405 |

| 4 | -5.25 | -2.25 | 3.00 | 413 |

| This table is a hypothetical representation to illustrate the type of data generated from theoretical studies. Specific data for this compound systems is not readily available. |

These computational approaches are invaluable for screening potential new materials for optoelectronic applications, allowing researchers to prioritize synthetic efforts on the most promising candidates. While detailed research findings and specific data tables for conjugated systems based on this compound are scarce, the established methodologies applied to similar heterocyclic systems provide a robust framework for any future theoretical investigations.

Conclusion

2-Bromoselenophene stands out as a pivotal compound in advanced organic chemistry. Its well-defined reactivity, particularly in cross-coupling reactions, provides chemists with a reliable tool for the construction of complex, functional molecules. The incorporation of the selenophene (B38918) moiety through this versatile building block has proven to be a successful strategy for developing high-performance materials for a range of organic electronic applications. As the demand for sophisticated organic materials continues to grow, the importance of this compound in both academic research and industrial development is set to increase.

Emerging Research Directions and Applications of 2 Bromoselenophene in Advanced Materials

Integration of 2-Bromoselenophene in Conjugated Polymer Architectures

The development of novel conjugated polymers is central to progress in organic electronics. This compound is a key monomer in the creation of selenophene-containing polymers, which often exhibit enhanced performance characteristics compared to their sulfur-containing (thiophene) analogues.

The primary method for synthesizing selenophene-based conjugated polymers from this compound and its derivatives is through metal-catalyzed cross-coupling reactions. Techniques such as Suzuki, Stille, and Kumada polymerizations are employed to create well-defined polymer chains. For instance, the synthesis of regioregular poly(3-hexyl)selenophene involves the treatment of a 2-bromo-3-hexyl-5-bromomagnesio-selenophene monomer with a nickel catalyst, such as Ni(dppe)Cl₂, to promote head-to-tail (HT) coupling. researchgate.net This controlled polymerization process yields polymers with high molecular weights and defined structures, which are essential for achieving optimal electronic properties. The reactive C-Br bond on the selenophene (B38918) ring is crucial for these polymerization strategies, enabling the systematic construction of complex polymer backbones.

The orientation of the side chains along the polymer backbone, known as regioregularity, has a profound impact on the material's electronic properties. For poly(alkylselenophenes) derived from brominated monomers like 2-bromo-3-alkylselenophene, achieving a high degree of head-to-tail (HT) coupling is critical. This regularity allows the polymer chains to adopt a more planar conformation, which in turn facilitates stronger intermolecular π-π stacking in the solid state. researchgate.net This enhanced ordering improves charge carrier transport.

Compared to its well-studied thiophene (B33073) analog, poly(3-hexyl)thiophene (P3HT), regioregular poly(3-hexyl)selenophene (P3HS) exhibits a significantly lower band gap. researchgate.net This reduction is primarily attributed to the stabilization of the Lowest Unoccupied Molecular Orbital (LUMO), a direct consequence of the more diffuse and polarizable nature of the selenium atom's orbitals compared to sulfur. researchgate.netresearchgate.net The higher Highest Occupied Molecular Orbital (HOMO) level of P3HS is also a key feature for its application as a hole-transporting material. researchgate.net

| Property | Poly(3-hexyl)selenophene (P3HS) | Poly(3-hexyl)thiophene (P3HT) |

|---|---|---|

| Optical Band Gap (eV) | 1.9 | 2.2 |

| HOMO Level (eV) | -4.9 | -4.9 |

| LUMO Level (eV) | -3.0 | -2.7 |

Topochemical polymerization is a solid-state reaction where the crystal packing of the monomer dictates the structure and stereochemistry of the resulting polymer. wikipedia.org This method can produce highly crystalline, defect-free, and stereoregular polymers that are often difficult to synthesize through conventional solution-based techniques. ulsu.ru The process is initiated by external stimuli such as heat or light on a monomer crystal, with the reaction proceeding along a crystallographic axis. wikipedia.orgulsu.ru

While the topochemical polymerization of diacetylenes is well-established, its application to selenophene-containing monomers is an emerging area of research. ulsu.ru The strategy would involve designing selenophene-based monomers, potentially derived from this compound, that crystallize in a specific arrangement conducive to polymerization. For example, monomers could be designed to align in a head-to-tail fashion, allowing for a 1,4-addition reaction to form a fully conjugated polymer chain upon stimulation. ulsu.ru The success of this strategy hinges on controlling the intermolecular geometry within the monomer crystal, a significant synthetic and crystallographic challenge. rsc.org If successful, this approach could yield ultra-high molecular weight and highly ordered selenophene-based polymers with unique properties for advanced material applications. escholarship.org

Role of this compound in Organic Electronic Device Development

Polymers and small molecules derived from this compound are integral components in a range of organic electronic devices. The inclusion of the selenophene moiety directly influences key device performance metrics, such as charge carrier mobility and light-harvesting efficiency.

Organic field-effect transistors (OFETs) are fundamental components of flexible and low-cost electronics, such as display drivers and sensors. nih.govmdpi.com The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer. researchgate.net

Poly(alkylselenophenes), synthesized from brominated selenophene monomers, have demonstrated significant promise as p-type (hole-transporting) semiconductors in OFETs. For example, devices fabricated with regioregular poly(3-hexyl)selenophene (P3HS) exhibit classic p-type behavior with good current modulation. researchgate.net The charge carrier mobility of these materials is comparable to that of P3HT processed under similar conditions, highlighting the potential of selenophene-based polymers as high-performance semiconductors. researchgate.net The ordered packing of these polymers, facilitated by regioregularity, is essential for achieving efficient charge transport across the transistor channel. researchgate.net

| Parameter | Value |

|---|---|

| Device Type | Bottom Gate, Bottom Contact |

| Semiconductor Type | p-type |

| Saturated Hole Mobility (cm² V⁻¹ s⁻¹) | 0.02–0.04 |

| On/Off Current Ratio | ~10⁶ |

In the field of solar energy, this compound is a valuable precursor for synthesizing donor and acceptor materials for organic photovoltaics (OPVs) and organic solar cells (OSCs). mdpi.combohrium.com The efficiency of an OSC depends on its ability to absorb light, generate excitons, and efficiently separate these excitons into free charge carriers. The electronic properties of the active layer materials are therefore critical.

The incorporation of selenophene into conjugated polymers and small molecules offers several advantages for OSCs. researchgate.net Firstly, the lower band gap of selenophene-based materials allows them to absorb a broader range of the solar spectrum, potentially increasing the short-circuit current (Jsc). researchgate.net Secondly, the selenium atom can participate in non-covalent Se-O or Se-S intermolecular interactions, which can improve the molecular packing and morphology of the active layer blend, leading to enhanced charge transport and a higher fill factor (FF). researchgate.net Research has shown that replacing sulfur with selenium in donor-acceptor polymers can effectively improve the power conversion efficiency (PCE) of the resulting solar cell devices. researchgate.net For example, selenophene-containing polymers have been utilized in quaternary organic solar cells to achieve PCEs exceeding 17%. mdpi.com

| Parameter | Value |

|---|---|

| Device Architecture | Quaternary (PM6:Y6:PC₇₁BM:PhI-Se) |

| Power Conversion Efficiency (PCE) | 17.2% |

| Short-Circuit Current (Jsc) (mA/cm²) | 26.3 |

| Open-Circuit Voltage (Voc) (V) | 0.851 |

| Fill Factor (FF) | 0.77 |

Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Materials

The integration of selenium into π-conjugated frameworks has emerged as a promising molecular design strategy for advanced light-emitting materials, with this compound serving as a critical foundational building block. The unique electronic properties of the selenophene ring, influenced by the heavier selenium atom, can be harnessed to fine-tune the photophysical characteristics of organic semiconductors. This has led to the development of novel emitters and host materials for high-performance Organic Light-Emitting Diodes (OLEDs).

Researchers have successfully synthesized iridium(III) complexes incorporating ligands derived from this compound, such as 2-(selenophen-2-yl)benzo[d]thiazole. These organometallic phosphorescent emitters are pivotal for achieving high efficiency in OLEDs by harvesting both singlet and triplet excitons. For instance, iridium complexes bearing a 2-(benzo[b]selenophen-2-yl)pyridine ligand, a structure accessible from precursors like this compound, have demonstrated deep-red phosphorescence with solid-state photoluminescence quantum yields (PLQY) exceeding 31%. OLEDs fabricated with these selenium-containing emitters have achieved deep-red electroluminescence with Commission Internationale de l'Eclairage (CIE 1931) chromaticity coordinates of (0.69, 0.31), a color saturation deeper than the National Television System Committee (NTSC) red standard researchgate.net.

Furthermore, the incorporation of selenium atoms into host materials for phosphorescent OLEDs (PhOLEDs) and thermally activated delayed fluorescence (TADF) emitters is an active area of research. Selenium's heavy-atom effect can enhance spin-orbit coupling, which facilitates the reverse intersystem crossing (RISC) process in TADF materials. This acceleration helps to minimize efficiency roll-off at high brightness. For example, a selenium-containing multi-resonance TADF host material, TDBA-SePh, was developed for green and red PhOLEDs. Devices using this host exhibited significantly reduced efficiency roll-off and higher external quantum efficiencies (EQE) compared to conventional hosts . While the synthesis of this specific molecule started from 1,2-dibromobenzene, the underlying principle of leveraging selenium's properties is directly applicable to materials built from this compound. The data below showcases the performance of representative OLEDs incorporating selenium-based materials.

Table 1: Performance of OLEDs with Selenophene-Containing Materials

| Emitter/Host Material Type | Role | Max. EQE (%) | Emission Color | CIE (x, y) | Reference |

|---|---|---|---|---|---|

| Iridium(III) complex with 2-(benzo[b]selenophen-2-yl)pyridine ligand | Emitter | 6.3 | Deep-Red | (0.69, 0.31) | researchgate.net |

| Iridium(III) complex with 2-(selenophen-2-yl)benzo[d]thiazole ligand | Emitter | - | Red | - | researchgate.net |

| Selenium-containing MR-TADF (CzBSe) | Dopant | 23.9 | Blue | - | researchgate.net |

| TDBA-SePh Host with Green Phosphorescent Emitter | Host | >20.1 | Green | - | researchgate.net |

Supramolecular Assembly and Self-Organization of this compound-Containing Molecules

The molecular structure of this compound, featuring a polarizable selenium atom, a bromine atom, and an aromatic π-system, provides a rich platform for investigating supramolecular assembly and self-organization. These processes are governed by a variety of non-covalent interactions, which can direct molecules to spontaneously form ordered, higher-level structures such as liquid crystals or two-dimensional monolayers. nih.govjosephromo.com

A key interaction involving this compound is chalcogen bonding . This is a non-covalent interaction where the selenium atom acts as an electrophilic region (a σ-hole) along the extension of its covalent bonds, attracting electron-rich sites on neighboring molecules. researchgate.netunica.itnih.gov The strength of the chalcogen bond increases with the polarizability of the chalcogen atom, making selenium a more potent chalcogen-bond donor than sulfur. researchgate.netnih.gov In molecules derived from this compound, the selenium atom can engage in chalcogen bonding with Lewis bases, such as nitrogen or oxygen atoms, or even other selenium atoms in adjacent molecules, influencing crystal packing and material morphology. researchgate.netresearchgate.net

Simultaneously, the bromine atom on the selenophene ring can participate in halogen bonding , another directional non-covalent interaction. The bromine atom can also present a positive σ-hole, enabling it to interact with nucleophiles. The interplay between chalcogen and halogen bonding, along with weaker C-H···Br or C-H···Se hydrogen bonds and π-π stacking of the selenophene rings, creates a complex energy landscape that can be engineered to achieve specific solid-state packing motifs. nih.govrsc.org For instance, studies on related halogenated benzoselenophenes have revealed short intramolecular Se···Br and Se···I distances, indicative of stabilizing orbital interactions that dictate molecular conformation. nih.gov In other selenophene-containing systems, intermolecular Se···π and Cl···H interactions have been shown to drive the formation of three-dimensional molecular packing networks. rsc.org

This capacity for directed self-assembly has been demonstrated in the synthesis of novel liquid-crystalline selenophenes. By attaching appropriate mesogenic (liquid crystal-forming) groups to a selenophene core, researchers have created materials that exhibit organized fluid phases, such as nematic phases. researchgate.net The ability of these molecules to self-organize into such phases is a direct consequence of the anisotropic molecular shape and the cumulative effect of the subtle non-covalent interactions dictated by the selenophene unit. This research opens avenues for designing new electro-optical materials where the properties are controlled by the supramolecular architecture.

Future Prospects for this compound as a Versatile Synthetic Synthon

This compound is poised to remain a highly valuable and versatile building block, or synthon, in organic synthesis and materials science. Its utility stems from the reactivity of the carbon-bromine bond, which allows for the straightforward introduction of the selenophene moiety into a vast array of more complex molecular architectures through well-established cross-coupling reactions.

The most prominent application of this compound as a synthon is in palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for their efficiency and functional group tolerance in forming new carbon-carbon bonds.

Suzuki Coupling : this compound readily participates in Suzuki coupling reactions with various aryl- and vinylboronic acids or their esters. researchgate.netresearchgate.netnih.gov This reaction is a powerful method for synthesizing 2-arylselenophenes and 2-vinylselenophenes, which are precursors to conjugated polymers, dyes, and pharmaceutical intermediates. researchgate.netresearchgate.net

Stille Coupling : The Stille reaction provides an alternative route for C-C bond formation, coupling this compound with organostannane reagents. This method is noted for its tolerance of a wide range of functional groups and has been used to create complex organic electronic materials. organic-chemistry.orgwikipedia.orgnrochemistry.com

Sonogashira Coupling : This reaction couples this compound with terminal alkynes to produce 2-alkynylselenophenes. organic-chemistry.orgwikipedia.org These products are key intermediates for synthesizing extended π-conjugated systems and are valuable in the construction of molecular wires and nonlinear optical materials. mdpi.comscirp.org

The ability to sequentially functionalize both the 2- and 5-positions of the selenophene ring (for instance, starting with 2,5-dibromoselenophene) further enhances its versatility, allowing for the construction of well-defined oligomers and polymers with tailored electronic properties. The table below summarizes the utility of this compound in these key cross-coupling reactions.

Table 2: Application of this compound in Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type | Significance/Application |

|---|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd(OAc)₂, Pd(PPh₃)₄ | 2-Aryl/Vinylselenophene | Precursors for OLED materials, organic conductors, pharmaceuticals researchgate.netnih.gov |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 2-Substituted Selenophene | Synthesis of complex molecules, functional materials organic-chemistry.orgnrochemistry.comlibretexts.org |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI | 2-Alkynylselenophene | Building blocks for conjugated polymers, molecular wires organic-chemistry.orgwikipedia.orglibretexts.org |

The future prospects for this compound are intrinsically linked to the continued demand for novel organic materials. As researchers push the boundaries of organic electronics, photovoltaics, and medicinal chemistry, the need for reliable and versatile synthons will only grow. The selenophene unit offers a unique set of electronic and physical properties compared to its thiophene and furan (B31954) analogues, and this compound provides the most direct and efficient gateway for its incorporation into next-generation functional molecules.

Q & A

Q. What are the standard synthetic routes for 2-bromoselenophene, and how can purity be validated?

The most common synthesis involves regioselective bromination of selenophene using N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF) or carbon tetrachloride. This method avoids the formation of 3-bromoselenophene isomers . Purity is typically confirmed via / NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. For new derivatives, additional characterization using X-ray crystallography or NMR is recommended to confirm regiochemistry and purity .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound derivatives?

Key techniques include:

- NMR spectroscopy : , , and NMR to confirm substitution patterns and selenium coordination.

- Mass spectrometry : HRMS to verify molecular weights.

- X-ray crystallography : For unambiguous structural determination, particularly in cases of regiochemical ambiguity.

- Elemental analysis : To validate purity (>95% is standard for publication). Supplementary materials should include full spectral data and crystallographic files (if applicable) .

Advanced Research Questions

Q. How do reaction conditions (catalyst, base, solvent) impact yields in palladium-catalyzed couplings of this compound?

- Catalyst : Pd(OAc) with KOAc in dimethylacetamide (DMA) at 90°C maximizes yields (e.g., 80% for thiazole couplings), while PdCl or phosphine ligands reduce efficiency .

- Base : KOAc outperforms KCO or CsOAc due to its mild basicity, minimizing side reactions.

- Solvent : DMA enhances reactivity compared to DMF or xylene, likely due to better Pd solubility and stability . Elevated temperatures (>90°C) promote oligomerization, necessitating precise thermal control .

Q. Why do direct heteroarylations of this compound show contradictory yields with thiazoles vs. thiophenes?

Thiazoles and imidazopyridines exhibit lower Gibbs free energies of activation for C–H bond cleavage, enabling efficient coupling (yields >80%). In contrast, thiophenes and pyrroles require higher activation energies, leading to competing selenophene oligomerization and reduced yields (10–30%). Substrate electronic effects (e.g., electron-withdrawing groups) further modulate reactivity .

Q. What strategies mitigate side reactions (e.g., oligomerization) during cross-couplings?

- Temperature control : Maintaining reactions at 90°C minimizes thermal decomposition.

- Catalyst tuning : Phosphine-free Pd(OAc) reduces steric hindrance, favoring selective coupling over homocoupling.

- Substrate stoichiometry : A 1.5:1 ratio of heteroarene to this compound optimizes conversion while limiting side products .

Q. How can sequential C2/C5 functionalization of selenophene be achieved for complex architectures?

A three-step protocol is effective:

- C2-arylation : Suzuki coupling of this compound with arylboronic acids using Pd(PPh) in toluene/NaCO.

- Bromination : NBS-mediated bromination at C3.

- C5-arylation : Second coupling with heteroarenes under Pd(OAc)/KOAc conditions. This method enables modular synthesis of 2,5-diheteroarylated selenophenes with yields >70% .

Methodological Considerations

Q. How should researchers address discrepancies in reported catalytic systems for similar reactions?

- Variable screening : Systematically test catalysts (Pd vs. Pd), bases (carbonate vs. acetate), and solvents.

- Mechanistic analysis : Use DFT calculations or kinetic studies to identify rate-limiting steps (e.g., oxidative addition vs. C–H activation) .

- Side-product profiling : Monitor oligomers via GC-MS or MALDI-TOF to adjust conditions .

Q. What computational tools aid in predicting the reactivity of this compound derivatives?

- DFT calculations : Model transition states for C–H activation or oxidative addition steps.

- Hammett plots : Correlate substituent effects with coupling rates.

- NBO analysis : Assess electronic effects of selenium on charge distribution .

Data Presentation Guidelines

- Tables : Include yields, conditions, and characterization data for all derivatives. Differentiate new vs. known compounds with proper citations .

- Schemes : Annotate catalytic cycles and sequential functionalization steps .

- Supporting Information : Provide raw spectral data, crystallographic CIFs, and optimization studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.